molecular formula C17H18ClN5O3 B2607310 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide CAS No. 922027-61-0

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2607310
CAS No.: 922027-61-0
M. Wt: 375.81
InChI Key: DLALFYIUFXWSQL-UHFFFAOYSA-N
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Description

The compound “N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. The presence of peaks at 3214 cm−1 and 1647 cm−1 in the IR spectrum could indicate the presence of NH and amide C=O groups, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point (mp) can be determined experimentally, and the presence of specific functional groups can be inferred from the IR spectrum .

Scientific Research Applications

Synthesis of Novel Compounds

A wide range of novel compounds synthesized from similar chemical structures have demonstrated significant biological activities. These compounds have been explored for their potential as anti-inflammatory and analgesic agents, indicating their relevance in medicinal chemistry and drug design. The compounds synthesized have shown inhibitory activity on cyclooxygenase-1/2 (COX-1/2), showcasing their potential in the treatment of inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Derivatives of similar chemical structures have been evaluated for their anticancer activity. Certain compounds were tested on 60 cancer cell lines, where one compound showed significant cancer cell growth inhibition. This suggests the potential of these compounds in cancer therapy, especially in targeting specific cancer types (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antibacterial Evaluation

Research into novel heterocyclic compounds containing a sulfonamido moiety has indicated their suitability as antibacterial agents. This highlights the versatility of these chemical frameworks in contributing to the development of new antibacterial drugs, responding to the urgent need for treatments against resistant bacterial strains (Azab, Youssef, & El‐Bordany, 2013).

Study of Peripheral Benzodiazepine Receptor

Compounds with structures similar to the one have been synthesized for the study of the peripheral benzodiazepine receptor using positron emission tomography. These studies are crucial for understanding the role of these receptors in neurodegenerative disorders and developing targeted therapies (Fookes, Pham, Mattner, Greguric, Loc'h, Liu, Berghofer, Shepherd, Grégoire, & Katsifis, 2008).

Future Directions

The future directions for research on this compound could involve further optimization of its synthesis, investigation of its mechanism of action, and evaluation of its potential as a therapeutic agent . For instance, it could be interesting to explore its potential as an inhibitor of Protein Kinase B (PKB or Akt), given the role of this kinase in regulating growth and survival .

Properties

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-26-10-15(24)19-6-7-23-16-14(8-21-23)17(25)22(11-20-16)9-12-2-4-13(18)5-3-12/h2-5,8,11H,6-7,9-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLALFYIUFXWSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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